Ethyl 3-(3,5-dibromophenyl)-3-hydroxypropanoate

Description

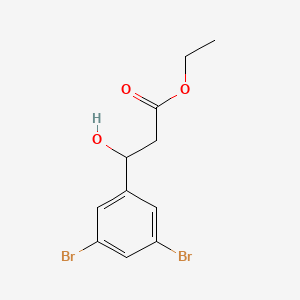

Ethyl 3-(3,5-dibromophenyl)-3-hydroxypropanoate is a β-hydroxy ester characterized by a phenyl ring substituted with two bromine atoms at the 3 and 5 positions, a hydroxyl group at the β-position of the propanoate chain, and an ethyl ester moiety. Bromine’s electron-withdrawing nature and steric bulk influence the compound’s electronic environment, reactivity, and physical properties.

Properties

Molecular Formula |

C11H12Br2O3 |

|---|---|

Molecular Weight |

352.02 g/mol |

IUPAC Name |

ethyl 3-(3,5-dibromophenyl)-3-hydroxypropanoate |

InChI |

InChI=1S/C11H12Br2O3/c1-2-16-11(15)6-10(14)7-3-8(12)5-9(13)4-7/h3-5,10,14H,2,6H2,1H3 |

InChI Key |

DDOYXXIJMPDOIB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C1=CC(=CC(=C1)Br)Br)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3,5-dibromophenyl)-3-hydroxypropanoate typically involves the esterification of 3-(3,5-dibromophenyl)-3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,5-dibromophenyl)-3-hydroxypropanoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atoms on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

Oxidation: 3-(3,5-Dibromophenyl)-3-oxopropanoate.

Reduction: Ethyl 3-(3,5-dibromophenyl)-3-hydroxypropanol.

Substitution: Ethyl 3-(3,5-dimethoxyphenyl)-3-hydroxypropanoate (if methoxide is used).

Scientific Research Applications

Ethyl 3-(3,5-dibromophenyl)-3-hydroxypropanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(3,5-dibromophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets in biological systems. The compound’s bromine atoms and hydroxy group play a crucial role in its reactivity and interaction with enzymes and receptors. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares key structural analogs of ethyl 3-(3,5-dibromophenyl)-3-hydroxypropanoate:

Physical and Spectroscopic Properties

- Optical Rotation : Bromine’s polarizability may amplify optical rotation compared to fluorine or chlorine analogs. For instance, the 4-nitro derivative exhibited measurable specific rotation post-KR .

- NMR Shifts : The deshielding effect of bromine in $ ^1H $- and $ ^{13}C $-NMR would differ from chlorine or fluorine, with downfield shifts expected for adjacent protons .

- Solubility : Bromine’s lipophilicity likely reduces aqueous solubility compared to fluorine or unsubstituted analogs.

Biological Activity

Ethyl 3-(3,5-dibromophenyl)-3-hydroxypropanoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into its biological activity, including its mechanisms of action, biochemical pathways, and applications in research.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxyl group and a dibromophenyl moiety. The compound's molecular formula is , with a molecular weight of approximately 343.03 g/mol. Its structural features contribute to its reactivity and biological activity.

The primary mechanism through which this compound exerts its biological effects is through its interaction with free radicals. As a phenolic antioxidant, it donates hydrogen atoms to free radicals, thereby interrupting oxidative chain reactions that can lead to cellular damage. This property is essential for protecting cells from oxidative stress and maintaining cellular integrity.

Biochemical Pathways

This compound participates in several biochemical pathways:

- Antioxidant Defense : The compound enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which play crucial roles in mitigating oxidative stress.

- Gene Regulation : It upregulates genes associated with antioxidant defenses, including glutathione peroxidase and heme oxygenase-1.

- Metabolic Processing : The compound undergoes phase I and phase II biotransformation primarily in the liver, influencing various metabolic pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. For instance, it has shown effectiveness against Staphylococcus aureus, particularly methicillin-resistant strains (MRSA) .

- Antioxidant Effects : Its ability to scavenge free radicals positions it as a potential therapeutic agent in conditions characterized by oxidative stress.

- Cellular Protection : The compound has demonstrated protective effects on different cell types by modulating cell signaling pathways involved in stress responses.

Antimicrobial Activity

A study explored the antimicrobial potential of this compound against MRSA. The results indicated that the compound inhibited bacterial growth with a minimum inhibitory concentration (MIC) of 4 μg/mL. Time-kill analysis revealed that it exerted bactericidal effects at higher concentrations after 24 hours .

Antioxidant Mechanism

In vitro experiments have shown that this compound significantly increases the activity of SOD and catalase in cultured cells exposed to oxidative stress. This enhancement correlates with reduced levels of reactive oxygen species (ROS), indicating its role as an effective antioxidant .

Dosage Effects

The biological effects of this compound vary with dosage:

- Low to Moderate Doses : Exhibited protective effects against oxidative stress and improved health markers in animal models.

- High Doses : Potentially toxic effects were noted at elevated concentrations, underscoring the importance of dosage optimization for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.